N-[2-(4-benzylpiperazin-1-yl)ethyl]-N'-(4-fluorophenyl)oxamide
Overview
Description
N-[2-(4-benzylpiperazin-1-yl)ethyl]-N’-(4-fluorophenyl)oxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a benzyl group and an oxamide linkage, which is further connected to a fluorophenyl group. The unique structure of N-[2-(4-benzylpiperazin-1-yl)ethyl]-N’-(4-fluorophenyl)oxamide makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-benzylpiperazin-1-yl)ethyl]-N’-(4-fluorophenyl)oxamide typically involves a multi-step process:
Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with benzyl chloride to form 4-benzylpiperazine.
Alkylation: The 4-benzylpiperazine is then alkylated with 2-chloroethylamine to yield N-[2-(4-benzylpiperazin-1-yl)ethyl]amine.
Oxamide Formation: The final step involves the reaction of N-[2-(4-benzylpiperazin-1-yl)ethyl]amine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form N-[2-(4-benzylpiperazin-1-yl)ethyl]-N’-(4-fluorophenyl)oxamide.
Industrial Production Methods
Industrial production of N-[2-(4-benzylpiperazin-1-yl)ethyl]-N’-(4-fluorophenyl)oxamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-benzylpiperazin-1-yl)ethyl]-N’-(4-fluorophenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[2-(4-benzylpiperazin-1-yl)ethyl]-N’-(4-fluorophenyl)oxamide has diverse applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: The compound is used to investigate receptor binding and signal transduction pathways.
Material Science: It is explored for its potential use in the development of advanced materials with specific electronic and optical properties.
Biology: The compound is used in studies related to cellular signaling and metabolic pathways.
Mechanism of Action
The mechanism of action of N-[2-(4-benzylpiperazin-1-yl)ethyl]-N’-(4-fluorophenyl)oxamide involves its interaction with specific molecular targets:
Receptor Binding: The compound binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Pathways Involved: It modulates pathways such as the G-protein coupled receptor signaling and ion channel regulation, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-benzylpiperazin-1-yl)ethyl]-N’-(4-chlorophenyl)oxamide
- N-[2-(4-benzylpiperazin-1-yl)ethyl]-N’-(4-methylphenyl)oxamide
- N-[2-(4-benzylpiperazin-1-yl)ethyl]-N’-(4-nitrophenyl)oxamide
Uniqueness
N-[2-(4-benzylpiperazin-1-yl)ethyl]-N’-(4-fluorophenyl)oxamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its binding affinity to specific molecular targets. This makes it a valuable compound for developing targeted therapies and advanced materials.
Properties
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)ethyl]-N'-(4-fluorophenyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O2/c22-18-6-8-19(9-7-18)24-21(28)20(27)23-10-11-25-12-14-26(15-13-25)16-17-4-2-1-3-5-17/h1-9H,10-16H2,(H,23,27)(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLDMISIWAFNDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)F)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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